N,N'-bis{4-[acetyl(methyl)amino]phenyl}hexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis{4-[acetyl(methyl)amino]phenyl}hexanediamide is a synthetic organic compound with the molecular formula C24H30N4O4 and a molecular weight of 438.52 g/mol This compound is characterized by the presence of two acetyl(methyl)amino groups attached to phenyl rings, which are further connected by a hexanediamide linker
Vorbereitungsmethoden
The synthesis of N,N’-bis{4-[acetyl(methyl)amino]phenyl}hexanediamide involves several steps. One common method includes the reaction of 4-acetyl(methyl)aminobenzoyl chloride with hexanediamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
N,N’-bis{4-[acetyl(methyl)amino]phenyl}hexanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Wissenschaftliche Forschungsanwendungen
N,N’-bis{4-[acetyl(methyl)amino]phenyl}hexanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of N,N’-bis{4-[acetyl(methyl)amino]phenyl}hexanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis .
Vergleich Mit ähnlichen Verbindungen
N,N’-bis{4-[acetyl(methyl)amino]phenyl}hexanediamide can be compared with other similar compounds, such as:
N,N’-bis{4-[acetyl(methyl)amino]phenyl}terephthalamide: This compound has a similar structure but contains a terephthalamide linker instead of a hexanediamide linker.
N,N’-bis{4-[acetyl(methyl)amino]phenyl}butanediamide: This compound features a butanediamide linker, making it shorter than the hexanediamide derivative.
The uniqueness of N,N’-bis{4-[acetyl(methyl)amino]phenyl}hexanediamide lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various specialized applications.
Eigenschaften
Molekularformel |
C24H30N4O4 |
---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
N,N'-bis[4-[acetyl(methyl)amino]phenyl]hexanediamide |
InChI |
InChI=1S/C24H30N4O4/c1-17(29)27(3)21-13-9-19(10-14-21)25-23(31)7-5-6-8-24(32)26-20-11-15-22(16-12-20)28(4)18(2)30/h9-16H,5-8H2,1-4H3,(H,25,31)(H,26,32) |
InChI-Schlüssel |
DBXGQSVYHBNEGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.